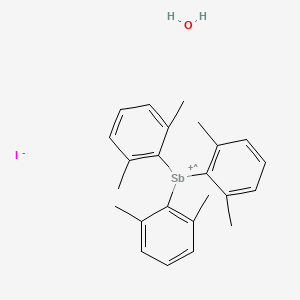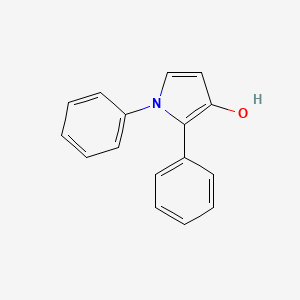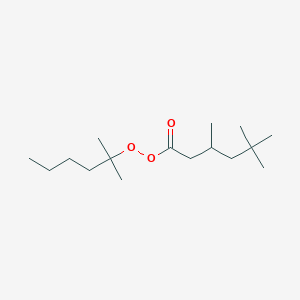
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate is an organic peroxide compound with the molecular formula C14H28O3. It is known for its applications in various chemical processes due to its ability to initiate polymerization reactions. The compound is characterized by its relatively high boiling point of 276.9°C at 760 mmHg and a density of 0.905 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate typically involves the reaction of 3,5,5-trimethylhexanoic acid with 2-methylhexan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to achieve high yields and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive and can initiate polymerization reactions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxygen and other oxidizing agents. The reactions are typically carried out at elevated temperatures.
Decomposition Reactions: These reactions can be induced by heat or light, leading to the formation of free radicals.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which can further react to form various polymeric materials .
Scientific Research Applications
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate has several applications in scientific research, including:
Polymer Chemistry: It is used as an initiator in the polymerization of monomers to form polymers.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in studies involving oxidative stress and the role of free radicals in biological systems.
Mechanism of Action
The primary mechanism of action of 2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals upon decomposition. These free radicals can initiate chain reactions, leading to the formation of polymers or the oxidation of other substances. The molecular targets and pathways involved include the interaction of free radicals with monomers or other reactive species .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbutan-2-yl 3,5,5-trimethylhexaneperoxoate
- tert-Butylperoxy-3,5,5-trimethylhexanoate
Uniqueness
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its relatively high boiling point and density make it suitable for specific industrial applications where stability and reactivity are crucial .
Properties
CAS No. |
114464-85-6 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
2-methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C16H32O3/c1-8-9-10-16(6,7)19-18-14(17)11-13(2)12-15(3,4)5/h13H,8-12H2,1-7H3 |
InChI Key |
CJIIMYNFOFKVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)OOC(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


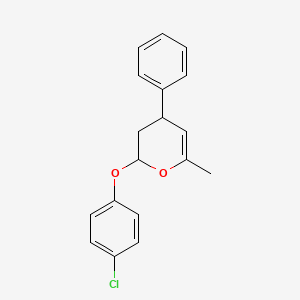
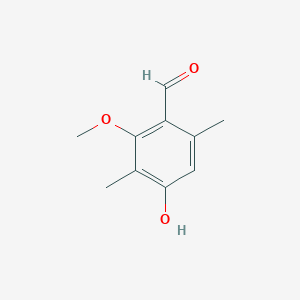


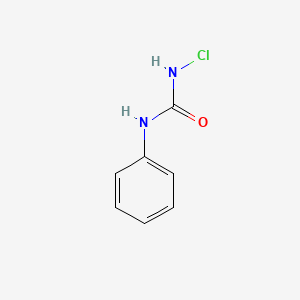
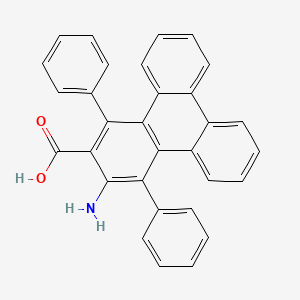
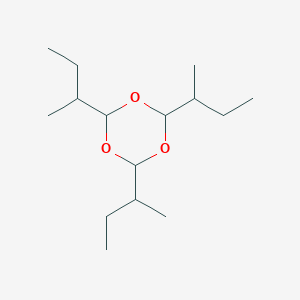
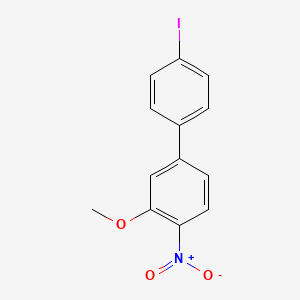
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
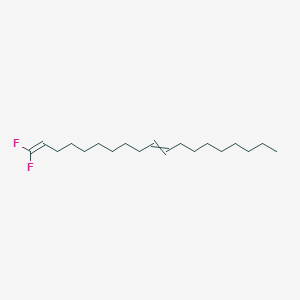
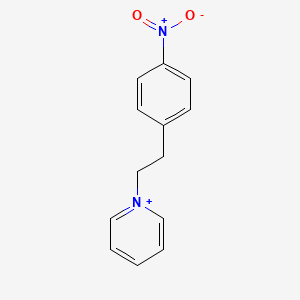
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
